2,3-Dioxopiperazine-1-carbonyl chloride
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Overview
Description
2,3-Dioxopiperazine-1-carbonyl chloride is a chemical compound that has been widely used in scientific research and pharmaceutical development. It is a versatile reagent that has been used for the synthesis of a variety of biologically active compounds. In
Mechanism Of Action
The mechanism of action of 2,3-Dioxopiperazine-1-carbonyl chloride is not well understood. However, it is believed to act as a carbonylating agent, reacting with nucleophiles such as amines and alcohols to form carbamates and esters, respectively. These carbamates and esters can then be further modified to form biologically active compounds.
Biochemical And Physiological Effects
The biochemical and physiological effects of 2,3-Dioxopiperazine-1-carbonyl chloride are dependent on the specific compound that is synthesized using this reagent. However, some compounds synthesized using this reagent have been shown to have antiviral and anticancer activity.
Advantages And Limitations For Lab Experiments
One advantage of using 2,3-Dioxopiperazine-1-carbonyl chloride in lab experiments is its versatility. It can be used to synthesize a variety of biologically active compounds. Additionally, it is a relatively simple and straightforward synthesis method. However, one limitation of using this reagent is that it can be hazardous to handle due to its reactivity with nucleophiles.
Future Directions
There are several future directions for the use of 2,3-Dioxopiperazine-1-carbonyl chloride in scientific research. One direction is the synthesis of new antiviral and anticancer agents. Additionally, this reagent could be used in the synthesis of new natural products with potential medicinal properties. Finally, there is potential for the development of new synthetic methods using 2,3-Dioxopiperazine-1-carbonyl chloride as a reagent.
Conclusion:
In conclusion, 2,3-Dioxopiperazine-1-carbonyl chloride is a versatile reagent that has been widely used in scientific research and pharmaceutical development. Its synthesis method is relatively simple, and it has been used to synthesize a variety of biologically active compounds. While its mechanism of action is not well understood, it has been shown to have antiviral and anticancer activity. There are several future directions for the use of this reagent in scientific research, including the synthesis of new natural products and the development of new synthetic methods.
Synthesis Methods
The synthesis of 2,3-Dioxopiperazine-1-carbonyl chloride involves the reaction of piperazine with phosgene. The reaction is carried out in the presence of a base such as triethylamine or pyridine. The resulting product is a white crystalline solid that is soluble in organic solvents such as chloroform and dichloromethane.
Scientific Research Applications
2,3-Dioxopiperazine-1-carbonyl chloride has been widely used in scientific research as a versatile reagent for the synthesis of biologically active compounds. It has been used in the synthesis of a variety of natural products, including alkaloids and peptides. Additionally, it has been used in the development of pharmaceuticals, such as antiviral and anticancer agents.
properties
IUPAC Name |
2,3-dioxopiperazine-1-carbonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O3/c6-5(11)8-2-1-7-3(9)4(8)10/h1-2H2,(H,7,9) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRPCGXQQZGCPRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C(=O)N1)C(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90602118 |
Source
|
Record name | 2,3-Dioxopiperazine-1-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90602118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.56 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dioxopiperazine-1-carbonyl chloride | |
CAS RN |
176701-73-8 |
Source
|
Record name | 2,3-Dioxopiperazine-1-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90602118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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